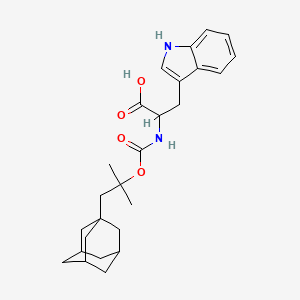

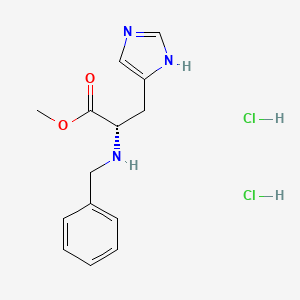

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

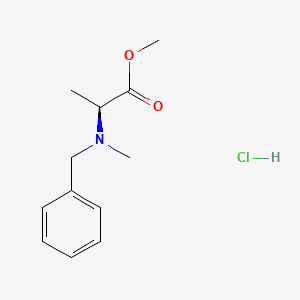

The compound is a derivative of amino acids, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in peptide synthesis. The presence of the thiophen-3-yl group suggests that this compound might have interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl group is a bulky, aromatic group, while the thiophen-3-yl group is a heterocyclic compound containing sulfur .Chemical Reactions Analysis

In general, Fmoc protected amino acids are used in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorenylmethyloxycarbonyl group could increase the compound’s hydrophobicity .科学的研究の応用

Synthetic Applications and Molecular Incorporation

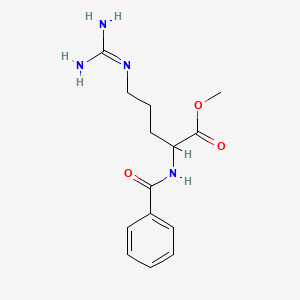

Synthetic Methodologies and Derivatives : This compound has been utilized in the synthesis of non-proteinogenic amino acids and their derivatives, highlighting its versatility in constructing complex organic molecules. For example, its derivative was synthesized from a specific amino acid in good overall yield, underscoring its utility in creating compounds with potential biological activity or for further chemical transformations (Adamczyk & Reddy, 2001).

Peptide and Oligomer Synthesis : It has been instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. The protected sugar amino acids were efficiently synthesized and incorporated into solid-phase synthesis to produce oligomers varying in length, demonstrating its role in creating polymers for potential therapeutic applications (Gregar & Gervay-Hague, 2004).

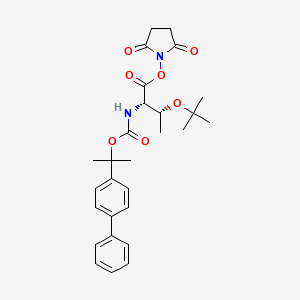

Solid Phase Peptide Synthesis (SPPS) : The fluorenylmethoxycarbonyl (Fmoc) protection strategy, which utilizes derivatives of this compound, has significantly advanced the field of peptide synthesis. Fmoc solid phase peptide synthesis (SPPS) methodology allows for the synthesis of biologically active peptides and small proteins under diverse conditions, offering a versatile approach for bioorganic chemistry (Fields & Noble, 2009).

Structural and Supramolecular Chemistry : Research into the structural and supramolecular features of Fmoc-amino acids has provided essential insights into designing and developing novel biomaterials and therapeutics. The comprehensive analysis of noncovalent interactions and supramolecular synthons in the crystal structures of amino acids with the Fmoc moiety contributes to the systematic understanding necessary for material science and biomedical applications (Bojarska et al., 2020).

Photocatalysis and Luminescent Materials : Derivatives of this compound have been explored as photocatalysts for specific organic reactions and the development of luminescent materials. These applications demonstrate the compound's potential in facilitating light-driven chemical transformations and its utility in the fabrication of materials for optical and electronic devices (Chen, Lu, & Wang, 2019).

将来の方向性

特性

CAS番号 |

270263-01-9 |

|---|---|

製品名 |

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

分子式 |

C23H21NO4S |

分子量 |

407.48 |

IUPAC名 |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

同義語 |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)